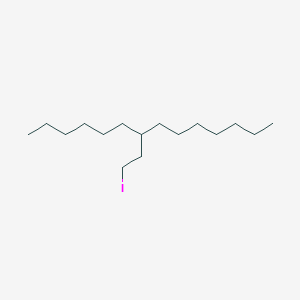
5-Bromo-1,2,3-tri-tert-butylbenzene
Descripción general
Descripción
5-Bromo-1,2,3-tri-tert-butylbenzene: is an organic compound with the molecular formula C18H29Br . It is a derivative of bromobenzene, where three tert-butyl groups are substituted at the 3, 4, and 5 positions of the benzene ring. This compound is known for its bulky tert-butyl groups, which can influence its chemical reactivity and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,2,3-tri-tert-butylbenzene typically involves the bromination of 3,4,5-Tri(tert-butyl)benzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-1,2,3-tri-tert-butylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Oxidation Reactions: The compound can undergo oxidation to form corresponding brominated quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or sodium alkoxide (NaOR) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products:
Substitution: Products include 3,4,5-Tri(tert-butyl)phenol, 3,4,5-Tri(tert-butyl)aniline, and 3,4,5-Tri(tert-butyl)alkyl ethers.
Oxidation: Products include brominated quinones and other oxidized derivatives.
Reduction: The major product is 3,4,5-Tri(tert-butyl)benzene.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-1,2,3-tri-tert-butylbenzene is used as a precursor in the synthesis of various organic compounds. It is employed in the preparation of ligands, catalysts, and other functionalized aromatic compounds .
Biology and Medicine: In biological research, this compound is used to study the effects of bulky substituents on the biological activity of aromatic compounds. It serves as a model compound in drug design and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique structure makes it valuable in the development of high-performance materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1,2,3-tri-tert-butylbenzene involves its interaction with various molecular targets. The bulky tert-butyl groups can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The bromine atom can participate in halogen bonding, which can affect the compound’s reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
- 1-Bromo-4-tert-butylbenzene
- 1-Bromo-3,5-di-tert-butylbenzene
- 1-Bromo-2,4,6-tri-tert-butylbenzene
Comparison: 5-Bromo-1,2,3-tri-tert-butylbenzene is unique due to the specific positioning of the tert-butyl groups at the 3, 4, and 5 positions. This arrangement provides distinct steric and electronic effects compared to other bromobenzene derivatives. The presence of three bulky tert-butyl groups can significantly influence the compound’s reactivity, solubility, and overall chemical behavior .
Propiedades
IUPAC Name |
5-bromo-1,2,3-tritert-butylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29Br/c1-16(2,3)13-10-12(19)11-14(17(4,5)6)15(13)18(7,8)9/h10-11H,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSTYFYIECDFCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1C(C)(C)C)C(C)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501241333 | |
| Record name | Benzene, 5-bromo-1,2,3-tris(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501241333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951441-92-1 | |
| Record name | Benzene, 5-bromo-1,2,3-tris(1,1-dimethylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 5-bromo-1,2,3-tris(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501241333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


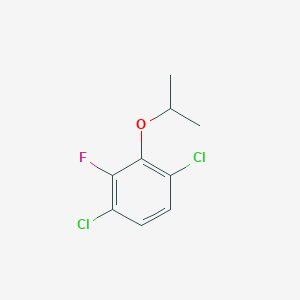
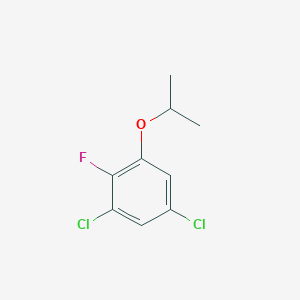
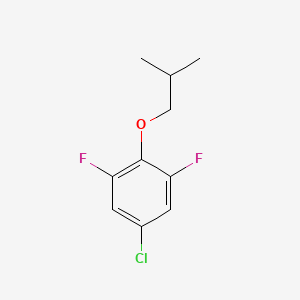
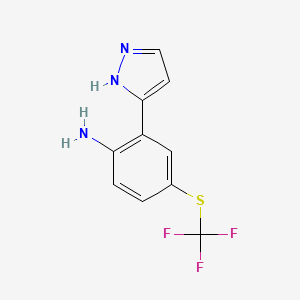
![[(2R)-3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B8029988.png)
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B8029999.png)

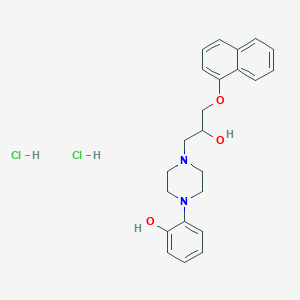
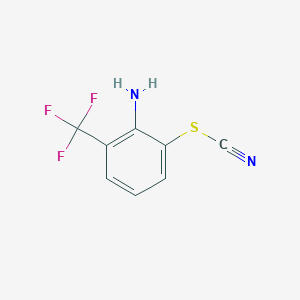
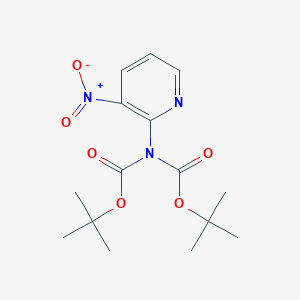
![6-Trifluoromethyl-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B8030063.png)


